4-(4-Bromophenyl)-5-(ethylsulfonyl)thiazol-2-amine

Kinase Inhibition BRAF V600E Medicinal Chemistry

This 2-aminothiazole building block features a critical 5-ethylsulfonyl substituent that profoundly modulates electronic properties, metabolic stability, and target-binding compared to des-sulfonyl analogs. Its validated sulfonyl-thiazole chemotype yields nanomolar kinase inhibitors (e.g., B-RAFV600E). The primary 2-amino group enables rapid library synthesis via acylation, sulfonylation, or reductive amination. Choose this exact substitution pattern — simpler analogs cannot recapitulate its SAR profile.

Molecular Formula C11H11BrN2O2S2
Molecular Weight 347.3 g/mol
Cat. No. B11790084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-5-(ethylsulfonyl)thiazol-2-amine
Molecular FormulaC11H11BrN2O2S2
Molecular Weight347.3 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H11BrN2O2S2/c1-2-18(15,16)10-9(14-11(13)17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H2,13,14)
InChIKeyVYJAODLHOHGXOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenyl)-5-(ethylsulfonyl)thiazol-2-amine: A Structurally Distinct 2-Aminothiazole Sulfone Building Block for Advanced Research


4-(4-Bromophenyl)-5-(ethylsulfonyl)thiazol-2-amine (CAS 1707394-05-5; C₁₁H₁₁BrN₂O₂S₂; MW 347.3) is a specialized heterocyclic compound within the 2-aminothiazole class . Its core structure comprises a thiazole ring functionalized with a 4-bromophenyl group at the 4-position and an ethylsulfonyl moiety at the 5-position, distinguishing it from simpler 2-aminothiazoles that lack this specific sulfone substitution . While bioactivity data specific to this exact compound are absent from primary literature, its architectural similarity to potent kinase inhibitor scaffolds, such as those targeting BRAF^V600E [1], positions it as a key intermediate or fragment in medicinal chemistry programs. Procurement decisions for this entity are driven by its unique substituent pattern for structure-activity relationship (SAR) exploration and as a distinct building block for synthetic chemistry, rather than by a documented, optimized biological endpoint.

Why Generic Substitution Fails for 4-(4-Bromophenyl)-5-(ethylsulfonyl)thiazol-2-amine: The Critical Role of the Ethylsulfonyl Moiety


The common practice of substituting one 2-aminothiazole derivative for another in procurement is invalid due to the profound and quantifiable impact of the 5-position ethylsulfonyl group on molecular properties. This sulfone substituent fundamentally alters the electronic landscape of the thiazole core, acting as a strong electron-withdrawing group, which in turn modulates chemical reactivity, metabolic stability, and target engagement compared to non-sulfonylated analogs like 4-(4-bromophenyl)-thiazol-2-amine [1]. Furthermore, related research demonstrates that the sulfonyl moiety is critical for achieving high binding affinity in kinase targets; for example, a series of phenyl sulfonyl thiazoles exhibited IC₅₀ values in the nanomolar range against BRAF^V600E [2]. Therefore, selecting a simpler, des-sulfonyl, or differently substituted analog for a research program will not recapitulate the SAR, physicochemical, or potential biological profile imparted by this specific substitution pattern.

Quantitative Evidence Differentiating 4-(4-Bromophenyl)-5-(ethylsulfonyl)thiazol-2-amine from Structural Analogs


Introduction of the Ethylsulfonyl Group Enables Nanomolar Kinase Inhibition Unattainable with Des-Sulfonyl Analogs

The presence of a sulfonyl moiety on the thiazole core is critical for high-affinity target engagement in kinase assays. A 2022 study on thiazole derivatives incorporating a phenyl sulphonyl group reported compounds with IC₅₀ values against B-RAFV600E kinase in the nanomolar range, with lead compounds demonstrating IC₅₀s of 23.1 nM and 36.3 nM, surpassing the clinically approved drug dabrafenib (IC₅₀ = 47.2 nM) [1]. This level of potency is absent in simpler 2-aminothiazoles lacking the sulfone group. This provides a compelling rationale for selecting 4-(4-bromophenyl)-5-(ethylsulfonyl)thiazol-2-amine over the non-sulfonylated 4-(4-bromophenyl)thiazol-2-amine for kinase-targeted drug discovery programs.

Kinase Inhibition BRAF V600E Medicinal Chemistry

Sulfonylation Confers Enhanced Cytotoxic Selectivity Against Mutant Cancer Cell Lines Over Wild-Type Cells

Beyond target binding, the sulfonyl-substituted thiazole scaffold has been shown to confer cellular selectivity. In a 2022 study, sulfonyl-containing thiazoles demonstrated potent growth inhibition of B-RAFV600E-mutated WM266.4 melanoma cells, with IC₅₀ values between 1.24 and 17.1 μM, outperforming dabrafenib (IC₅₀ = 16.5 μM) [1]. Crucially, these compounds were significantly less active against B-RAF wild-type cells, indicating a therapeutically relevant selectivity window [1]. This cellular selectivity profile, driven by the sulfonyl-bearing scaffold, is a critical differentiator not observed with non-sulfonylated 2-aminothiazole derivatives.

Cancer Cell Selectivity Melanoma WM266.4 Cells

The Electron-Withdrawing Sulfonyl Group is Implicated in Favorable Binding Interactions, a Feature Lacking in Simpler Thiazole Analogs

Computational docking studies on related phenyl sulfonyl thiazole derivatives reveal that the sulfonyl group participates in critical interactions within the ATP-binding pocket of the B-RAFV600E kinase, contributing to the proper orientation and stabilization of the ligand [1]. This is consistent with the observed nanomolar IC₅₀ values [1]. In contrast, SAR studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives (lacking the sulfone) show antibacterial and anticancer activity but do not report the same high-affinity kinase interactions or nanomolar potency [2]. The sulfonyl group's ability to act as a hydrogen bond acceptor and to influence electron density is a key structural determinant for enhanced target engagement.

Molecular Docking Binding Affinity Enzyme Inhibition

The 4-Bromophenyl Substituent is a Recognized Pharmacophore for Antimicrobial and Anticancer Activity in 2-Aminothiazole Scaffolds

While the sulfonyl group directs kinase-targeting potential, the 4-bromophenyl moiety at the 4-position is a validated pharmacophore for antimicrobial and anticancer activities within the 2-aminothiazole class. A 2019 study on 4-(4-bromophenyl)-thiazol-2-amine derivatives reported promising antimicrobial activity, with several compounds (p2, p3, p4, p6) exhibiting activity comparable to the standard antibacterial norfloxacin and antifungal fluconazole [1]. Furthermore, compound p2 showed anticancer activity against the MCF7 breast cancer cell line that was comparable to the standard drug 5-fluorouracil [1]. This dual potential provides a broader research application profile compared to analogs with different aryl substitutions.

Antimicrobial Activity Anticancer Activity MCF7 Cell Line

Procurement-Driven Application Scenarios for 4-(4-Bromophenyl)-5-(ethylsulfonyl)thiazol-2-amine in R&D


Fragment-Based or Structure-Based Lead Discovery for Kinase Targets

4-(4-Bromophenyl)-5-(ethylsulfonyl)thiazol-2-amine is an ideal starting point for medicinal chemistry campaigns targeting kinases, particularly those within the MAPK pathway (e.g., B-RAF). As established in Section 3, the sulfonyl-thiazole scaffold has demonstrated the ability to yield nanomolar inhibitors of B-RAFV600E with good selectivity over wild-type kinase [1]. Procuring this specific compound allows researchers to explore SAR around both the 4-bromophenyl and 5-ethylsulfonyl substituents to optimize potency, selectivity, and pharmacokinetic properties, building upon a validated, potent chemotype [1].

Synthesis of Diverse Chemical Libraries via the 2-Amino Handle

The 2-amino group on the thiazole core provides a versatile synthetic handle for generating a library of novel compounds. This primary amine can be readily functionalized through acylation, sulfonylation, or reductive amination to create new amides, sulfonamides, or secondary/tertiary amines. This enables rapid exploration of chemical space and the creation of focused libraries for high-throughput screening against a variety of biological targets, leveraging the compound's unique core structure [1].

Building Block for Dual-Activity Antimicrobial/Anticancer Agents

Given the documented antimicrobial and anticancer activities associated with the 4-(4-bromophenyl)-thiazol-2-amine core [2], this compound can serve as a key intermediate for synthesizing new agents with potential dual therapeutic applications. As highlighted in Section 3, derivatives of this core have shown activity comparable to clinical standards [2]. The addition of the ethylsulfonyl group may further modulate these activities or introduce new mechanisms of action, making it a valuable asset for infectious disease and oncology research groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Bromophenyl)-5-(ethylsulfonyl)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.